(S)-1-Benzyl-3-methylpyrrolidin-3-amine
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Overview
Description
(S)-1-Benzyl-3-methylpyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-3-methylpyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of the pyrrolidine ring.
Methylation: The methyl group is introduced via a methylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-3-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(S)-1-Benzyl-3-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is studied for its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzyl-3-methylpyrrolidin-3-amine: The enantiomer of the compound.
1-Benzyl-3-methylpyrrolidine: A similar compound without the chiral center.
1-Benzylpyrrolidine: A compound with a similar structure but without the methyl group.
Uniqueness
(S)-1-Benzyl-3-methylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in different biological activity compared to its enantiomer or other similar compounds.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(3S)-1-benzyl-3-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3/t12-/m0/s1 |
InChI Key |
GMZNKWUBDUKXRX-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@]1(CCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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